![molecular formula C20H20N2O3 B2723682 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide CAS No. 1396768-94-7](/img/structure/B2723682.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes a biphenyl group, an isoxazole ring, and a carboxamide group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Isoxazole is a heterocyclic aromatic organic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring. Carboxamide is an organic compound that contains a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Metabolism in Humans :
- The study by Renzulli et al. (2011) on a novel orexin 1 and 2 receptor antagonist for insomnia treatment highlights the importance of understanding the pharmacokinetics and metabolism of therapeutic compounds. The research outlined the elimination pathways, including fecal and urinary excretion, and identified principal circulating components and metabolites in plasma. This kind of study is crucial for developing effective and safe pharmaceuticals, providing a foundation for optimizing dosing regimens and predicting potential interactions with other medications (Renzulli et al., 2011).
Metabolism in Anticonvulsant Therapy :
- Martin et al. (1997) explored the pharmacokinetics and metabolism of D2624, an experimental anticonvulsant, in rats and humans. Understanding the metabolic pathways, including the identification of metabolites and the role of liver microsomal enzymes, is essential for the development of new therapeutic agents. This research sheds light on the differences in drug metabolism across species, which is vital for translating preclinical findings into human applications (Martin et al., 1997).
Potential Medical Applications
PET Ligand Development for Brain Imaging :
- The development of PET ligands, such as [11C]HMS011 for AMPA receptors, is a key area of research with implications for diagnosing and understanding neuropsychiatric diseases. Takahata et al. (2017) conducted a human PET study to evaluate the safety and kinetics of [11C]HMS011, aiming to improve imaging techniques for brain research. Such studies are instrumental in advancing our understanding of brain function and the pathophysiology of neurological conditions (Takahata et al., 2017).
Amyloid Imaging in Neurodegenerative Diseases :
- Research on amyloid imaging, such as the study by Kemppainen et al. (2006), plays a crucial role in the early detection and monitoring of Alzheimer's disease. By employing PET imaging with amyloid ligands like [11C]PIB, scientists can visualize amyloid accumulation in the brain, facilitating earlier diagnoses and better understanding of the disease progression. This research contributes to the development of targeted therapies for Alzheimer's disease and other forms of dementia (Kemppainen et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest potential bioavailability .
Result of Action
It is suggested that the compound may induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide. Factors such as pH, temperature, and presence of other molecules can affect the compound’s action .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-12-18(22-25-14)19(23)21-13-20(2,24)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,24H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSZBBGLXPPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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